molecular formula C18H12BrN3OS B3863376 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone

5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B3863376
M. Wt: 398.3 g/mol
InChI Key: SXTJDDNMTXIPGE-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone (abbreviated as BrBz) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This heterocyclic compound is a derivative of benzothiazole and has a unique molecular structure that makes it a promising candidate for various research studies. In

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the generation of reactive oxygen species. 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, scavenge free radicals, and inhibit the activity of certain enzymes. 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has also been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments is its versatility. It can be used in various research studies due to its multiple biological activities. 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is its potential toxicity. It is important to use appropriate safety precautions when handling 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone in the lab.

Future Directions

There are several future directions for the research on 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone. One potential area of study is its use as a potential anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another potential area of research is the development of 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone-based drugs for the treatment of bacterial and fungal infections. 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone can also be used as a potential antioxidant agent for the prevention of oxidative stress-related diseases. Finally, more studies are needed to determine the mechanism of action of 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone and its potential interactions with other compounds.

Scientific Research Applications

5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has also been reported to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase.

properties

IUPAC Name

N-[(E)-[5-(3-bromophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-13-5-3-4-12(10-13)16-9-8-14(23-16)11-20-22-18-21-15-6-1-2-7-17(15)24-18/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTJDDNMTXIPGE-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone

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